molecular formula C19H15NO B1609814 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile CAS No. 500372-25-8

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile

Cat. No.: B1609814
CAS No.: 500372-25-8
M. Wt: 273.3 g/mol
InChI Key: SLMXQIWKVZNVSR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile is an organic compound that features a benzyloxy group and a naphthyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, 2-naphthylacetonitrile, and suitable reagents for the formation of the benzyloxy group.

    Formation of Benzyloxy Group: Benzyl alcohol is reacted with a suitable base (e.g., sodium hydride) to form the benzyloxy anion. This anion is then reacted with 2-naphthylacetonitrile to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as halides (e.g., sodium iodide) or amines (e.g., methylamine) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(benzyloxy)-2-(2-naphthyl)acetaldehyde or 2-(benzyloxy)-2-(2-naphthyl)acetic acid.

    Reduction: Formation of 2-(benzyloxy)-2-(2-naphthyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and naphthyl groups may contribute to its binding affinity and specificity for these targets. In material science, its structural properties may influence its behavior in forming materials with desired characteristics.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-2-phenylacetonitrile: Similar structure but with a phenyl group instead of a naphthyl group.

    2-(Methoxy)-2-(2-naphthyl)acetonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(Benzyloxy)-2-(1-naphthyl)acetonitrile: Similar structure but with a 1-naphthyl group instead of a 2-naphthyl group.

Uniqueness

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile is unique due to the presence of both benzyloxy and 2-naphthyl groups, which may impart distinct chemical and physical properties

Properties

IUPAC Name

2-naphthalen-2-yl-2-phenylmethoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c20-13-19(21-14-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)12-18/h1-12,19H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMXQIWKVZNVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C#N)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440461
Record name 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500372-25-8
Record name 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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